molecular formula C23H19N7O2S2 B2920654 (N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide CAS No. 329903-07-3

(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide

Cat. No. B2920654
CAS RN: 329903-07-3
M. Wt: 489.57
InChI Key: BOIUCNRNOKONIN-ZQTJXMKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known to have various biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Scientific Research Applications

Multidentate N-heterocyclic Biscarbenes

(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide can be considered a type of multidentate N-heterocyclic biscarbene. These compounds have been shown to have interesting properties when combined with metals like silver. For instance, the reaction of a similar compound, 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazole-2-ylidene), with silver(I) triflate yields a complex with potential applications in organometallic chemistry and catalysis (Caballero et al., 2001).

Lanthanide Complexes

Compounds structurally similar to (N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide have been used to create luminescent lanthanide complexes. These complexes have potential applications in the field of photophysics due to their luminescent properties, as demonstrated by research on the protonated form of a similar ligand, which showed significant metal-centered luminescence upon ligand excitation (Petoud et al., 1997).

Copper-Dioxygen Complexes

These types of compounds are also investigated for their role in modeling copper-dioxygen complexes. Their solution chemistry with Cu(II) and the impact on electronic and EPR spectra have been studied, providing insights into their potential applications in understanding copper's role in biological systems and catalysis (Piguet et al., 1989).

Catalysis

Compounds like (N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide have been used in catalysis, particularly in the synthesis of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes. These complexes have shown efficacy as catalysts in Heck-type coupling reactions, highlighting their utility in organic synthesis and industrial applications (Hahn et al., 2005).

Environmental Applications

Interestingly, a study demonstrates the use of a similar compound, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, for environmental purposes. It was used to create a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting its potential application in environmental remediation (Zargoosh et al., 2015).

properties

IUPAC Name

2-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-6-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2S2/c1-29-16-10-3-5-12-18(16)33-22(29)27-25-20(31)14-8-7-9-15(24-14)21(32)26-28-23-30(2)17-11-4-6-13-19(17)34-23/h3-13H,1-2H3,(H,25,31)(H,26,32)/b27-22-,28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUCNRNOKONIN-ZQTJXMKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=NC(=CC=C3)C(=O)NN=C4N(C5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C\4/N(C5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.